Iloperidone metabolite P95
Overview
Description
Iloperidone metabolite P95 is a metabolite of the atypical antipsychotic iloperidone . It binds to the serotonin (5-HT) receptor subtype 5-HT 2A and α 1 -, α 2B -, and α 2C -adrenergic receptors with mean K i values of 7.08, 21.38, 83.18, and 47.86 nM, respectively, but does not cross the blood-brain barrier .
Synthesis Analysis
The human metabolism of iloperidone generates two major metabolites, P88-8991 and P95-12113 . The receptor affinity profile of P88-8991 is comparable to that of iloperidone .Molecular Structure Analysis
The molecular formula of Iloperidone metabolite P95 is C23H25FN2O5 . The exact mass is 428.17475006 g/mol and the molecular weight is 428.5 g/mol .Chemical Reactions Analysis
Iloperidone is hepatically metabolized by cytochrome enzymes which mediates O-dealkylation (CYP3A4), hydroxylation (CYP2D6), and decarboxylation/reduction processes. Metabolites formed are P89, P95, and P88. The minor metabolite is P89, whereas P95 and P88 are the major ones .Physical And Chemical Properties Analysis
Iloperidone metabolite P95 has a molecular weight of 428.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 8 . The topological polar surface area is 85 Ų .Scientific Research Applications
Receptor Profile and Pharmacological Actions
- Receptor Affinity Profile : Iloperidone, an atypical antipsychotic, metabolizes into major metabolites including P95-12113. P95 exhibits distinct receptor affinity, notably for serotonin 5-HT2A, adrenergic alpha1, alpha2C, and alpha2B receptors. However, its lower affinity compared to iloperidone and limited ability to cross the blood-brain barrier suggests it does not significantly contribute to the therapeutic effects of iloperidone in schizophrenia treatment (Subramanian & Kalkman, 2002).
Metabolism and Pharmacokinetics
- Pharmacokinetic Study : A liquid chromatography-tandem mass spectrometry method was developed for the determination of iloperidone and its active metabolites, including P95, in human plasma. This was applied in a pharmacokinetic study, indicating the importance of understanding P95 levels for clinical applications (Jia et al., 2013).
- Influence of Genetic Polymorphisms : A study on Chinese schizophrenia patients showed that CYP2D6*10 polymorphisms influence the pharmacokinetics of iloperidone and its metabolites, including P95. This suggests that genetic factors can affect the metabolism and efficacy of iloperidone treatment (Pei et al., 2016).
Drug Safety and Tolerability
- Safety Profile : In the context of safety and tolerability, P95 as a metabolite is part of the overall profile of iloperidone. Understanding its role and levels could be relevant in assessing the safety of iloperidone in clinical settings (Dargani & Malhotra, 2014).
Clinical Efficacy and Application
- Clinical Trials : The efficacy of iloperidone, and implicitly its metabolites including P95, has been evaluated in various clinical trials for treating schizophrenia. These trials offer insights into how metabolites might play a role in the drug's effectiveness (Potkin et al., 2008)
Safety And Hazards
Iloperidone has two major metabolites: P88-8991 and P95-12113. P88-8991 shares similar receptor binding affinities with the parent compound . Safety assessments included adverse events, concomitant medication use, changes in vital signs, metabolic parameters, electrocardiogram and other laboratory values, as well as standard assessments of EPS .
properties
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKEZOJOPXXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635884 | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloperidone metabolite P95 | |
CAS RN |
475110-48-6 | |
Record name | P-95-12113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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